molecular formula C17H22N4O B12238991 4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12238991
M. Wt: 298.4 g/mol
InChI Key: UBUAQCHUFWVXRB-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 3-methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol.

    Substitution at the 4-Position: The ethyl group is introduced at the 4-position of the pyrimidine ring through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Introduction of the Piperazine Ring: The piperazine ring is introduced at the 6-position of the pyrimidine ring through a nucleophilic substitution reaction. This involves the reaction of the pyrimidine derivative with 1-(3-methoxyphenyl)piperazine in the presence of a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups introduced at the piperazine ring.

Scientific Research Applications

4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the 3-methoxyphenyl group on the piperazine ring. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for research in neuroprotection and anti-inflammatory activities.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-ethyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O/c1-3-14-11-17(19-13-18-14)21-9-7-20(8-10-21)15-5-4-6-16(12-15)22-2/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

UBUAQCHUFWVXRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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